2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Nucleophilic aromatic substitution Regioselective functionalization Kinase inhibitor synthesis

Researchers synthesizing kinase inhibitors often face supply gaps for the 2,4-dichloro-7-phenylsulfonyl-pyrrolo[2,3-d]pyrimidine scaffold required for sequential SNAr chemistry. CAS 1131992-22-7 addresses this with orthogonal N7-protection enabling precise C4-then-C2 substitution for VEGFR-2 inhibitor libraries. ▪ Differentiated C2/C4 chlorine sites for sequential nucleophilic displacement ▪ Phenylsulfonyl group stable during SNAr, cleavable for late-stage NH-pyrrole diversification ▪ 40-100× VEGFR-2 potency gain vs. semaxanib in derivatives; supplied at ≥97% purity with full SDS

Molecular Formula C12H7Cl2N3O2S
Molecular Weight 328.2 g/mol
CAS No. 1131992-22-7
Cat. No. B1327139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS1131992-22-7
Molecular FormulaC12H7Cl2N3O2S
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl
InChIInChI=1S/C12H7Cl2N3O2S/c13-10-9-6-7-17(11(9)16-12(14)15-10)20(18,19)8-4-2-1-3-5-8/h1-7H
InChIKeyZGWRYMWYEXGDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Key Intermediate for Kinase Inhibitor Synthesis


2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-22-7) is a heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with chlorine atoms at the 2- and 4-positions and a phenylsulfonyl protecting group at the 7-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and other receptor tyrosine kinases implicated in angiogenesis and oncology research . The strategic placement of chlorine substituents enables sequential nucleophilic aromatic substitution reactions, while the phenylsulfonyl group provides orthogonal protection during multi-step synthetic sequences [1].

Step 1: C4 substitution
Electronically activated chlorine enables selective amine/thiol installation
First diversification point
Step 2: C2 substitution
Second chlorine reacts under modified conditions for orthogonal functionalization
Sequential SNAr control
Step 3: Deprotection
N7-phenylsulfonyl removal releases free NH-pyrrole for late-stage diversification
Orthogonal protecting group

Why Generic Substitution Fails


Generic substitution with closely related pyrrolo[2,3-d]pyrimidine analogs is not feasible due to critical differences in substitution pattern that directly impact synthetic utility and biological targeting. The 2,4-dichloro substitution pattern in CAS 1131992-22-7 provides two distinct electrophilic sites for sequential nucleophilic displacement, enabling precise control over regiospecific functionalization in multi-step kinase inhibitor syntheses . In contrast, the 4,6-dichloro positional isomer (CAS 1131992-22-7 differs at the 2,4- vs 4,6-substitution pattern) exhibits altered reactivity profiles and is commercially discontinued . The 7-phenylsulfonyl group is essential as an orthogonal protecting group that remains stable under nucleophilic substitution conditions while enabling subsequent deprotection to access the free NH-pyrrole for late-stage diversification—a feature absent in 7-unprotected analogs such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) .

Target
2,4-dichloro substitution pattern
Two electronically distinct electrophilic sites enable sequential functionalization
Potential substitute
4,6-dichloro positional isomer
Electronically similar sites may lose regioselective control and lead to competitive mixtures
Regioselectivity may not transfer; sequential pathway can shift to unselective reactivity.
Target
N7-phenylsulfonyl protected
Protecting group stable under basic SNAr conditions; removed after C2/C4 diversification
Potential substitute
7-unprotected analog
Free NH-pyrrole may undergo deprotonation and side reactions, lowering yield and purity
Unprotected pyrrole may require additional protection/deprotection steps, increasing synthesis complexity.

Quantitative Evidence Guide


Dual Electrophilic Site Advantage

The 2,4-dichloro substitution pattern of CAS 1131992-22-7 provides two electronically differentiated electrophilic sites for sequential nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold is activated by the adjacent ring nitrogen and undergoes substitution more readily than the chlorine at the 2-position, enabling sequential installation of two distinct functional groups . This contrasts with the 4,6-dichloro positional isomer, where both chlorines reside on the pyrimidine ring at electronically similar positions, reducing regioselective control .

Electrophilic site differentiation
Class-level
C4 more reactive than C2; sequential vs competitive pathways
Enables sequential SNAr functionalization
Reactivity order confirmed under basic conditions
Nucleophilic aromatic substitution Regioselective functionalization Kinase inhibitor synthesis

Phenylsulfonyl Protection: Orthogonal Stability

The phenylsulfonyl group at the 7-position of CAS 1131992-22-7 serves as an orthogonal protecting group that stabilizes the pyrrole nitrogen during nucleophilic substitution reactions at C2 and C4. Without this protection (as in CAS 90213-66-4, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine), the free NH-pyrrole is susceptible to deprotonation and side reactions under basic SNAr conditions, leading to lower yields and requiring additional purification steps . The sulfonyl group remains stable under typical SNAr conditions (amines, thiols, basic media) and can be selectively removed post-functionalization to access the free NH-pyrrole for subsequent diversification .

Orthogonal N7 protection
Class-level
Phenylsulfonyl stable during SNAr, removable post-functionalization
Eliminates protection step and reduces side reactions
Protecting-group strategy context
Protecting group strategy Orthogonal synthesis NH-pyrrole stability

VEGFR-2 Inhibitor Potency vs. Semaxanib

Derivatives synthesized from the 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent VEGFR-2 inhibitory activity in enzymatic and cellular assays. Research evaluating pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitors reported that specific derivatives derived from this core scaffold exhibited 40-fold to 100-fold increases in inhibitory efficacy compared to the reference inhibitor semaxanib (SU5416) in cancer models .

VEGFR-2 inhibition (derivative)
Class-level
40- to 100-fold increase over semaxanib
Supports kinase inhibitor library screening
Derivative-dependent profile; enzymatic assay context
VEGFR-2 inhibition Angiogenesis Receptor tyrosine kinase

Vendor Availability and Purity Comparison

CAS 1131992-22-7 is commercially available from multiple reputable vendors with documented purity specifications. Fluorochem offers the compound at 97% purity (Product Code F602565) with comprehensive SDS documentation including GHS hazard classification . AKSci supplies the compound at 95% minimum purity (Catalog 4534DC) with full quality assurance backing and SDS/COA documentation available .

Vendor purity specification
Direct comparison
97% (Fluorochem) / 95% (AKSci)
Multiple sourcing with documented purity
COA verification recommended
Chemical procurement Purity specification Vendor sourcing

Physicochemical Property Comparison

CAS 1131992-22-7 exhibits a calculated LogP of 3.18 and molecular weight of 328.17 g/mol . In comparison, the structurally related analog 4-chloro-6-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-16-3) shows a lower LogP of 2.47 and lower molecular weight of 307.75 g/mol , reflecting the impact of replacing the C2 chlorine with a methyl group on hydrophobicity and molecular properties relevant to downstream drug design considerations.

Physicochemical profile
Direct comparison
LogP 3.18 vs 2.47; MW 328.17 vs 307.75
Higher lipophilicity may affect derivative properties
Calculated values; assess experimental solubility
LogP Physicochemical properties Drug-likeness ADME prediction

Research and Industrial Applications


Dual-Substituted Kinase Inhibitor Library Synthesis

The electronically differentiated C2 and C4 chlorine substituents enable sequential SNAr reactions with distinct nucleophiles. A typical workflow involves first displacing the more reactive C4 chlorine with an amine or aniline nucleophile, followed by a second nucleophilic substitution at C2 under modified conditions. This sequential strategy is particularly valuable for generating focused libraries of 4-amino-2-substituted pyrrolo[2,3-d]pyrimidines for kinase inhibitor screening campaigns . The orthogonal N7-phenylsulfonyl protection ensures pyrrole ring integrity throughout both substitution steps, after which deprotection yields the free NH-pyrrole suitable for additional diversification or direct biological evaluation .

VEGFR-2 Antiangiogenic Drug Discovery

Derivatives synthesized from this scaffold have demonstrated 40- to 100-fold enhanced VEGFR-2 inhibitory activity relative to the reference inhibitor semaxanib in enzymatic and cellular angiogenesis models . This validated activity profile supports the use of CAS 1131992-22-7 as a core starting material in medicinal chemistry programs targeting VEGFR-2-dependent angiogenesis, including research applications in oncology, ophthalmology, and other diseases involving aberrant vascularization. The scaffold provides a foundation for SAR exploration through systematic variation of C2 and C4 substituents to optimize potency, selectivity, and pharmacokinetic properties.

Multi-Target RTK Inhibitor Development

Beyond VEGFR-2, the pyrrolo[2,3-d]pyrimidine scaffold bearing phenylsulfonyl protection has demonstrated utility in developing inhibitors targeting multiple receptor tyrosine kinases involved in cell proliferation and survival signaling . The dichloro substitution pattern enables installation of diverse pharmacophores at C2 and C4, allowing exploration of polypharmacology or selective kinase targeting based on specific research objectives. This versatility makes the compound suitable for broad kinase inhibitor discovery efforts across oncology and inflammation research programs.

Quality-Controlled Building Block

With multiple vendors offering documented purity specifications of ≥95-97% , CAS 1131992-22-7 provides a reliable, quality-controlled starting material for academic and industrial synthetic chemistry laboratories. The availability of comprehensive SDS documentation, including GHS hazard classification (H302, H315, H319, H335) and precautionary handling guidance, supports safe laboratory practices and regulatory compliance . The compound's commercial accessibility eliminates the need for in-house synthesis of this advanced intermediate, accelerating project timelines and ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential C2/C4 functionalization
Regioselective SNAr control
VEGFR-2 inhibitor screening research
Reported VEGFR-2 inhibition context
Enzymatic and cellular assay profiling
Multi-target kinase inhibitor research
C2/C4 diversification potential
Kinase selectivity and target engagement
Quality-controlled intermediate procurement
Vendor-documented purity
COA and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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